molecular formula C12H22N2O7 B11928117 (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

Cat. No.: B11928117
M. Wt: 306.31 g/mol
InChI Key: MRLCWFDGMOXGAG-DDWIOCJRSA-N
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Description

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chiral compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its chiral nature and the presence of both tert-butyl and aminomethyl groups. These structural features enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Biological Activity

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical structure includes a morpholine ring, a tert-butyl group, an aminomethyl substituent, and a carboxylate moiety, which contribute to its reactivity and interactions with biological targets.

The molecular formula of this compound is C₁₂H₂₂N₂O₇, with a molecular weight of approximately 306.31 g/mol. The presence of both hydrophilic and hydrophobic regions allows this compound to engage in various biological interactions, making it a candidate for therapeutic applications.

Key Structural Features:

  • Morpholine Ring: Provides stability and facilitates interaction with biological targets.
  • Aminomethyl Group: Enhances binding affinity to enzymes and receptors.
  • Carboxylate Moiety: Increases solubility and potential for ionic interactions.

Interaction Studies

Research has focused on the binding affinity of this compound with specific biological targets, including enzymes and receptors. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound. For example, investigations have indicated that modifications to its structure can significantly enhance or diminish its biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration.

Case Studies

  • Antitumor Activity:
    A study investigated the effects of similar morpholine derivatives on cancer cell lines. Compounds with analogous structures demonstrated varying degrees of cytotoxicity against human leukemia cells, indicating that this compound may exhibit similar properties .
  • Antimicrobial Potential:
    Another research effort evaluated the antimicrobial activity of related compounds against resistant strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that derivatives containing morpholine structures can possess significant antibacterial properties, which may extend to this compound .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
(R)-4-Boc-2-(aminomethyl)morpholineC₁₃H₁₉N₂O₄Contains a Boc protecting group; used in peptide synthesis
(S)-tert-butyl 3-(aminomethyl)morpholineC₁₃H₁₉N₂O₂Similar morpholine structure; potential for different biological activity
tert-butyl 3-(aminomethyl)morpholine-4-carboxylic acidC₁₂H₁₉N₂O₄Lacks the tert-butyl ester; may exhibit different solubility characteristics

The distinct arrangement of functional groups in this compound enhances its reactivity and potential applications in medicinal chemistry compared to these similar compounds.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Binding Affinity: Interaction studies indicate that this compound has a high binding affinity for certain enzymes, which could lead to its use as an inhibitor in various biochemical pathways.
  • Therapeutic Applications: Given its structural features, there is potential for development as an anticancer or antimicrobial agent, pending further investigation into its efficacy and safety profiles .

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1

InChI Key

MRLCWFDGMOXGAG-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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